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Cat. No.: B15496035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the PSA1

141-150 peptide, a promising candidate in the field of cancer immunotherapy, particularly for

prostate cancer. We delve into the immunological pathways it triggers, present quantitative data

from key studies, and provide detailed experimental protocols for its investigation and

application.

Introduction: Targeting Prostate Cancer with a
Specific Peptide
Prostate-Specific Antigen (PSA) is a well-known biomarker for prostate cancer. Beyond its

diagnostic utility, it serves as a tumor-associated antigen, offering a target for

immunotherapeutic strategies. The PSA1 141-150 peptide, with the amino acid sequence

FLTPKKLQCV, is a specific epitope derived from PSA that has been investigated for its ability

to elicit a targeted anti-tumor immune response.[1] This peptide is recognized by the immune

system, specifically by cytotoxic T lymphocytes (CTLs), when presented on the surface of

prostate cancer cells by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A2.[1][2]

This recognition initiates a cascade of events aimed at the destruction of malignant cells.[2]
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The therapeutic effect of PSA1 141-150 is rooted in its ability to activate the cellular arm of the

adaptive immune system. The process begins with the presentation of the peptide by antigen-

presenting cells (APCs), such as dendritic cells (DCs), to naive CD8+ T-cells.[3] This

interaction, in the context of appropriate co-stimulation, leads to the proliferation and

differentiation of these T-cells into effector CTLs that are specifically programmed to recognize

and eliminate cells displaying the PSA1 141-150 peptide on their surface.

The mechanism can be broken down into the following key steps:

Antigen Processing and Presentation: In prostate cancer cells, the full-length PSA protein is

processed into smaller peptides, including PSA1 141-150. This peptide is then loaded onto

HLA-A2 molecules within the endoplasmic reticulum and transported to the cell surface.[2]

T-Cell Recognition: Circulating CTLs with T-cell receptors (TCRs) that specifically recognize

the PSA1 141-150/HLA-A2 complex bind to the cancer cells.[2]

Cancer Cell Elimination: Upon binding, the CTLs release cytotoxic granules containing

perforin and granzymes, which induce apoptosis (programmed cell death) in the target

cancer cells. They can also induce cell death through the Fas/FasL pathway.

This targeted approach offers the potential for high specificity and reduced off-target effects

compared to traditional cancer therapies.

Quantitative Data from Clinical and Preclinical
Studies
The efficacy of PSA1 141-150 in stimulating an immune response has been evaluated in

several studies. The following tables summarize key quantitative findings.
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Study Focus
Patient/Sample

Population

Key Quantitative

Findings
Reference

Immunological

Response in Patients

12 patients with

hormone-refractory

prostate carcinoma

- 1 partial and 1 mixed

responder identified.-

4 patients showed

stable disease.- 2

patients had a

decrease in PSA

serum level.- 4

patients had a slowed

velocity of PSA

increase.- 2 patients

showed a slight

increase in PSA-

peptide specific T-

lymphocytes.

[4][5]

T-Cell Response to

Peptide Epitopes

CD8+ T-cells from

HLA-A2-expressing

prostate cancer

patients

- αDC1s induced an

average 5.5-fold

higher number of

CD8+ T-cells

recognizing PSA1

141-150 compared to

standard DCs.

[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this

area. The following are protocols for key experiments involving PSA1 141-150.

In Vitro Generation of PSA1 141-150-Specific Cytotoxic T
Lymphocytes
This protocol outlines the stimulation of T-cells to recognize and attack cells presenting the

PSA1 141-150 peptide.
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Materials:

Peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor.

Recombinant human GM-CSF and IL-4.

Tumor necrosis factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) for DC maturation.

PSA1 141-150 peptide (FLTPKKLQCV).

T2 cells (HLA-A2+, TAP-deficient).

Chromium-51 (⁵¹Cr).

Procedure:

Dendritic Cell (DC) Generation:

Isolate monocytes from PBMCs by plastic adherence.

Culture monocytes for 5-7 days in media supplemented with GM-CSF (e.g., 800 U/mL)

and IL-4 (e.g., 500 U/mL) to generate immature DCs.

DC Maturation and Peptide Pulsing:

Mature the immature DCs by adding TNF-α (e.g., 50 ng/mL) and PGE2 (e.g., 1 µg/mL) for

24-48 hours.

Pulse the mature DCs with the PSA1 141-150 peptide (e.g., 10-50 µg/mL) for 2-4 hours at

37°C.

T-Cell Co-culture and Stimulation:

Isolate CD8+ T-cells from the non-adherent PBMC fraction.

Co-culture the CD8+ T-cells with the peptide-pulsed DCs at a responder-to-stimulator ratio

of approximately 20:1.

Add IL-2 (e.g., 10 U/mL) to the culture after 24 hours to promote T-cell proliferation.
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Restimulate the T-cells with freshly prepared peptide-pulsed DCs every 7-10 days.

Cytotoxicity Assay (Chromium Release Assay):

After 2-3 rounds of stimulation, harvest the CTLs.

Label target cells (T2 cells pulsed with PSA1 141-150 and unpulsed T2 cells as a control)

with ⁵¹Cr.

Co-culture the CTLs with the labeled target cells at various effector-to-target ratios (e.g.,

5:1, 10:1, 20:1) for 4-6 hours.

Measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the

percentage of target cell lysis.

Peptide Binding to HLA-A2 Assay
This assay determines the ability of the PSA1 141-150 peptide to bind to and stabilize HLA-A2

molecules on the surface of T2 cells.

Materials:

T2 cells.

PSA1 141-150 peptide.

A known HLA-A2 binding peptide (positive control).

A non-binding peptide (negative control).

FITC-conjugated anti-HLA-A2 antibody.

Flow cytometer.

Procedure:

Incubate T2 cells overnight in serum-free media with varying concentrations of the PSA1

141-150 peptide, positive control peptide, and negative control peptide.
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Wash the cells to remove unbound peptide.

Stain the cells with a FITC-conjugated anti-HLA-A2 antibody.

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI). An

increase in MFI compared to the negative control indicates peptide binding and stabilization

of the HLA-A2 molecule on the cell surface.

Visualizing the Mechanism and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key

pathways and processes.
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Figure 1: Mechanism of PSA1 141-150 in T-Cell Mediated Cancer Cell Killing.
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Figure 2: Experimental Workflow for In Vitro Generation of PSA1 141-150 Specific CTLs.

Conclusion and Future Directions
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The PSA1 141-150 peptide represents a highly specific and promising avenue for the

development of cancer immunotherapies targeting prostate cancer. Its mechanism of action,

centered on the activation of a potent CTL response, has been demonstrated in numerous

studies. The methodologies outlined in this guide provide a framework for further research and

development in this area.

Future work should focus on optimizing peptide delivery, potentially through advanced vaccine

formulations or combination therapies with checkpoint inhibitors, to further enhance the anti-

tumor immune response. Continued investigation into the long-term efficacy and safety of

PSA1 141-150-based therapies in clinical settings will be critical to realizing its full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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